Esperamicin P

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

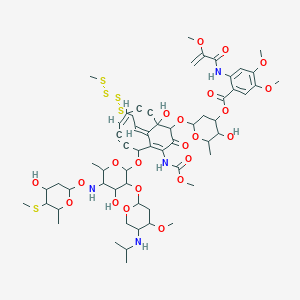

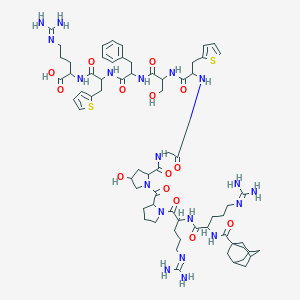

Esperamicin P is a natural product that belongs to the esperamicin family of antitumor antibiotics. It was first isolated in 1987 from the fermentation broth of Actinomadura verrucosospora NRRL 8082. Esperamicin P has been found to exhibit potent cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and solid tumors.

Scientific Research Applications

Mechanism of Action and Cytotoxicity

Esperamicin P, part of the esperamicins class, is known for its potent antitumor properties. The primary mechanism of action is the induction of cytotoxicity through DNA damage. Esperamicins are noted for causing both single and double-strand DNA breaks. This action has been studied across various cell lines, revealing a significant structure-activity relationship. The drug's interaction with DNA seems to involve a complex process that might include the reduction of a methyl trisulfide group to a thiolate anion, leading to the formation of a phenylene diradical. This diradical is believed to be the active form of the drug causing the DNA breaks (Long et al., 1989).

DNA Recognition and Binding

Esperamicin P, along with other enediyne antibiotics like calicheamicin, shows a specific recognition and binding pattern to DNA. The sequence specificity of esperamicin P's DNA interaction has been a subject of extensive study. It requires a purine/pyrimidine trimer in host DNA for effective interaction. The hydrophobic nature of esperamicin influences its binding with DNA, suggesting a significant role of the drug's total structure and hydrophobicity in the recognition process (Uesugi & Sugiura, 1993).

Solution Structure in DNA Complex

The esperamicin A1-DNA complex has been studied to understand the sequence specificity of the binding and cleavage by this enediyne family. Esperamicin A1 binds to the DNA minor groove, with its components intercalating into the helix and anchoring the enediyne in the minor groove. This positioning aligns the pro-radical centers of the enediyne with proton abstraction sites on the DNA strands, enabling the cleavage action (Kumar et al., 1997).

DNA Cleavage Specificity

Esperamicin P and its analogs have been analyzed for their DNA cleavage specificity. The core of the esperamicin molecule determines its sequence specificity for scission of duplex DNA. Interestingly, the sugar residues in the drug influence cleavage efficiency, hinting at a non-specific interaction with DNA (Lu et al., 1991).

Biosynthesis and Chemical Structure

Research has been conducted on the biosynthesis of esperamicin A1, revealing insights into the chemical structure and formation of this potent compound. The studies involved examining the incorporation of various labeled compounds in the culture of Actinomadura verrucosospora, contributing to a deeper understanding of the biosynthetic pathways of esperamicins (Lam et al., 1993).

properties

CAS RN |

133978-90-2 |

|---|---|

Product Name |

Esperamicin P |

Molecular Formula |

C59H80N4O22S5 |

Molecular Weight |

1357.6 g/mol |

IUPAC Name |

[3-hydroxy-6-[[(5Z,13Z)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltetrasulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |

InChI |

InChI=1S/C59H80N4O22S5/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-90-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19- |

InChI Key |

DKKLHNXVRAMXCI-YYXSVKOOSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

synonyms |

BMY 41339 BMY-41339 esperamicin P |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)